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Compound of Interest

Compound Name: Antifungal agent 16

Cat. No.: B12430312 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular docking studies

conducted on Antifungal agent 16, a promising compound with significant antifungal activity.

This document details the experimental protocols, presents quantitative data in a structured

format, and visualizes key pathways and workflows to facilitate a deeper understanding of the

agent's mechanism of action at a molecular level.

Quantitative Data Summary
The molecular docking studies of Antifungal agent 16 (designated as compound 6a in the

primary literature) and its analogues were performed to elucidate their binding affinities and

interaction patterns with the target protein, lanosterol 14-α-demethylase (CYP51). The

quantitative data from these studies are summarized below.
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Compound
Binding
Energy
(kcal/mol)

Interacting
Residues

Hydrogen
Bond
Interactions

π-π/π-
cation/Hydrop
hobic
Interactions

Antifungal agent

16 (6a)
-9.7

HEM460,

TYR116,

PHE124,

LEU125,

MET289,

ILE290, THR292,

PHE294,

GLY295,

ALA296,

PRO358,

LEU359,

SER361,

MET461

TYR116

HEM460,

PHE124,

LEU125,

MET289,

ILE290, PHE294,

ALA296,

PRO358,

LEU359,

MET461

6b -9.5

HEM460,

TYR116,

PHE124,

LEU125,

MET289,

ILE290, THR292,

PHE294,

GLY295,

ALA296,

PRO358,

LEU359,

SER361,

MET461

TYR116

HEM460,

PHE124,

LEU125,

MET289,

ILE290, PHE294,

ALA296,

PRO358,

LEU359,

MET461

6c -9.2 HEM460,

TYR116,

PHE124,

LEU125,

MET289,

ILE290, THR292,

TYR116 HEM460,

PHE124,

LEU125,

MET289,

ILE290, PHE294,

ALA296,
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PHE294,

GLY295,

ALA296,

PRO358,

LEU359,

SER361,

MET461

PRO358,

LEU359,

MET461

6d -9.0

HEM460,

TYR116,

PHE124,

LEU125,

MET289,

ILE290, THR292,

PHE294,

GLY295,

ALA296,

PRO358,

LEU359,

SER361,

MET461

TYR116

HEM460,

PHE124,

LEU125,

MET289,

ILE290, PHE294,

ALA296,

PRO358,

LEU359,

MET461

6e -8.8

HEM460,

TYR116,

PHE124,

LEU125,

MET289,

ILE290, THR292,

PHE294,

GLY295,

ALA296,

PRO358,

LEU359,

SER361,

MET461

TYR116

HEM460,

PHE124,

LEU125,

MET289,

ILE290, PHE294,

ALA296,

PRO358,

LEU359,

MET461

6f -8.5 HEM460,

TYR116,

PHE124,

TYR116 HEM460,

PHE124,

LEU125,
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LEU125,

MET289,

ILE290, THR292,

PHE294,

GLY295,

ALA296,

PRO358,

LEU359,

SER361,

MET461

MET289,

ILE290, PHE294,

ALA296,

PRO358,

LEU359,

MET461

Fluconazole

(Reference)
-7.8

HEM460,

TYR116,

PHE124,

LEU125,

MET289,

ILE290, THR292,

PHE294,

GLY295,

ALA296,

PRO358,

LEU359,

SER361,

MET461

TYR116

HEM460,

PHE124,

LEU125,

MET289,

ILE290, PHE294,

ALA296,

PRO358,

LEU359,

MET461

Experimental Protocols
The molecular docking studies were conducted to predict the binding mode and affinity of

Antifungal agent 16 with the fungal enzyme lanosterol 14-α-demethylase.

Software and Resources
Docking Software: AutoDock 4.2

Visualization Software: Discovery Studio

Protein Data Bank (PDB) ID of Target: 1EA1 (Lanosterol 14-α-demethylase from

Saccharomyces cerevisiae)
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Protein Preparation
The three-dimensional crystal structure of lanosterol 14-α-demethylase (PDB ID: 1EA1) was

downloaded from the Protein Data Bank.

Water molecules and the co-crystallized ligand were removed from the protein structure.

Polar hydrogen atoms were added to the protein, and Kollman charges were assigned.

The protein was saved in the PDBQT file format for use in AutoDock.

Ligand Preparation
The 2D structure of Antifungal agent 16 was drawn using ChemDraw and converted to a

3D structure.

The structure was energetically minimized using the MMFF94 force field.

Gasteiger charges were calculated, and non-polar hydrogen atoms were merged.

The ligand was saved in the PDBQT file format.

Molecular Docking Simulation
Grid Box Generation: A grid box was defined to encompass the active site of the enzyme.

The grid dimensions were set to 60 x 60 x 60 Å with a grid spacing of 0.375 Å. The center of

the grid was set at x = 11.3, y = -1.5, and z = -20.4.

Docking Algorithm: The Lamarckian Genetic Algorithm (LGA) was employed for the docking

simulations.

Docking Parameters:

Number of GA runs: 100

Population size: 150

Maximum number of evaluations: 2,500,000
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Maximum number of generations: 27,000

Analysis: The docking results were clustered based on a root-mean-square deviation

(RMSD) tolerance of 2.0 Å. The conformation with the lowest binding energy in the most

populated cluster was selected as the most probable binding mode.

Visualizations
Ergosterol Biosynthesis Pathway and the Role of
Lanosterol 14-α-demethylase
The following diagram illustrates the ergosterol biosynthesis pathway in fungi, highlighting the

crucial role of lanosterol 14-α-demethylase (CYP51), the molecular target of Antifungal agent
16. Inhibition of this enzyme disrupts the synthesis of ergosterol, a vital component of the

fungal cell membrane, leading to fungal cell death.

Acetyl-CoA HMG-CoA Mevalonate Isopentenyl-PP Farnesyl-PP Squalene Squalene Epoxide Lanosterol

Lanosterol
14-α-demethylase

(CYP51)

14-demethyl
Lanosterol ErgosterolMultiple Steps

Antifungal agent 16 Inhibits

Click to download full resolution via product page

Caption: Ergosterol biosynthesis pathway and the inhibitory action of Antifungal agent 16.

Molecular Docking Experimental Workflow
The workflow for the molecular docking study of Antifungal agent 16 is depicted in the

diagram below. This systematic process ensures the reliable prediction of the ligand's binding

conformation and affinity.
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Caption: General workflow for the molecular docking of Antifungal agent 16.

To cite this document: BenchChem. [In-Depth Technical Guide: Molecular Docking Studies of
Antifungal Agent 16]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b12430312#molecular-docking-studies-of-antifungal-
agent-16]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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